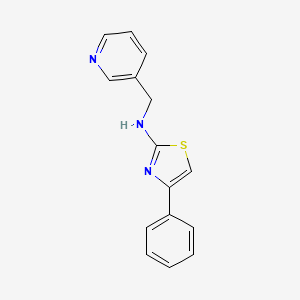

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

Description

4-Phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a 2-aminothiazole derivative characterized by a phenyl group at the 4-position of the thiazole ring and a 3-pyridinylmethyl substituent on the amine nitrogen.

The compound’s synthesis typically involves cyclization of thiourea intermediates, as seen in analogous 2-aminothiazoles . Its 3-pyridinylmethyl substituent is notable for enhancing bioactivity compared to aliphatic substituents, as aromatic groups improve membrane permeability and target binding . For instance, in structure-activity relationship (SAR) studies, the 3-pyridinylmethyl group demonstrated a pIC50 of 5.3 in inhibitory assays, outperforming aliphatic and other aromatic substituents .

Properties

IUPAC Name |

4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMJDZBRFILKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with a phenyl group and a pyridinylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole and pyridine rings exhibit distinct electrophilic substitution patterns due to their electronic environments.

Thiazole Ring Reactivity

-

Position 5 is most reactive due to electron-donating effects from the sulfur and nitrogen atoms. Halogenation and nitration occur here under mild conditions[^6][^8].

-

Example Reaction (Bromination):

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (via NBS) | Ethanol, RT | 5-Bromo substitution | 80% | |

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative | 65% |

Pyridine Ring Reactivity

-

Electrophilic substitution occurs at the para position relative to the nitrogen due to meta-directing effects[^8].

-

Nitration Example:

Nucleophilic Reactions at the Amine Group

The secondary amine (-NH-) undergoes alkylation, acylation, and condensation reactions.

Acylation

-

Reacts with acyl chlorides (e.g., acetyl chloride) in basic media:

Alkylation

-

Forms quaternary ammonium salts with alkyl halides:

\text{R-NH} + \text{R'-X} \xrightarrow{\text{KI, DMF}} \text{R-NR'_2^+ X^-} \quad (\text{Yield: 60–85\%})[^1]

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as Lewis bases, forming complexes with transition metals.

| Metal Ion | Ligand Sites | Complex Type | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Pyridine N, Thiazole S | Octahedral | Catalytic oxidation | |

| Pd(II) | Pyridine N | Square planar | Cross-coupling catalysis |

Example Synthesis:

\text{Compound} + \text{CuCl}_2 \xrightarrow{\text{MeOH}} [\text{Cu(L)_2Cl}_2] \quad (\text{Stability: >200°C})[^8]

Oxidation

-

Thiazole sulfur oxidizes to sulfoxide/sulfone with H₂O₂ or m-CPBA:

Reduction

-

Pyridine ring undergoes catalytic hydrogenation:

Cross-Coupling Reactions

The brominated thiazole derivatives participate in Suzuki-Miyaura and Buchwald-Hartwig couplings.

| Reaction Type | Catalysts | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | 85% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | N-Aryl amines | 78% |

Example:

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazole ring may undergo ring-opening. For example, refluxing with HCl yields thioamide intermediates[^6]:

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, a phenyl group, and a pyridinylmethyl substituent, which contribute to its biological activity and utility in synthetic chemistry. The molecular formula is C_{15}H_{14}N_{2}S, with a molecular weight of approximately 270.35 g/mol.

Medicinal Chemistry

4-Phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine has been investigated for its potential as an antileishmanial agent . A study demonstrated that derivatives of this compound exhibited significant activity against Leishmania amazonensis, a parasite responsible for leishmaniasis. Among the tested compounds, some showed promising selectivity indexes and IC50 values indicating effective anti-promastigote activity (e.g., IC50 of 20.78 µM with a selectivity index of 5.69) .

Antimicrobial Activity

Research has highlighted the compound's potential as a bioactive agent with antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic microorganisms, suggesting its utility in developing new antimicrobial therapies .

Anticancer Properties

The compound has also been explored for its anticancer effects . Its mechanism involves inhibiting specific enzymes associated with cell proliferation, making it a candidate for further development as an anticancer drug . The structural features that allow it to interact with biological targets are crucial for its function in this context.

Material Science

Due to its unique structural properties, this compound is being explored in the development of new materials, including polymers and catalysts . The compound's ability to act as a ligand in coordination chemistry enhances its value in synthesizing complex materials .

| Compound ID | IC50 (µM) | Selectivity Index | Target Pathway |

|---|---|---|---|

| Compound 6 | 20.78 | 5.69 | S-methyl-5-thioadenosine phosphorylase |

| Compound 3 | 46.63 | 26.11 | Unknown |

| Compound 4 | 53.12 | 4.80 | Unknown |

Case Study 1: Antileishmanial Activity

In a study focusing on leishmaniasis treatment alternatives, eight derivatives of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amines were synthesized and screened for their biological activity against Leishmania amazonensis. The results indicated that certain derivatives could serve as scaffolds for developing new antileishmanial drugs due to their favorable biological profiles .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial potential of this compound against various strains of bacteria and fungi. The findings revealed that specific derivatives exhibited significant inhibitory effects, supporting the hypothesis that thiazole derivatives can be effective in combating infectious diseases .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 2-aminothiazoles is highly dependent on substituents at the 4-position of the thiazole ring and the N-linked aromatic group. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Position and Electronic Effects :

- The 4-methoxyphenyl group in 10s enhances tubulin polymerization inhibition (IC50 ~0.5 μM) due to electron-donating methoxy groups, which stabilize binding to the colchicine site .

- In contrast, the phenyl group at position 4 in the target compound may reduce potency compared to 10s but improves metabolic stability .

N-Substituent Pharmacophore :

- The 3-pyridinylmethyl group in the target compound confers moderate activity (pIC50 5.3) by introducing a basic nitrogen, which may enhance solubility and target interactions .

- The 2,4-dimethoxyphenyl group in 10s optimizes hydrophobic interactions with tubulin’s colchicine-binding site, contributing to submicromolar potency .

- Electron-withdrawing groups (e.g., trifluoromethyl in 43 ) may reduce activity in certain contexts but improve pharmacokinetic properties .

Mechanistic Insights

- Tubulin Inhibition: 10s disrupts microtubule dynamics by binding to tubulin’s colchicine site, validated via molecular docking and immunostaining . The target compound’s lack of methoxy groups likely alters this binding mode, reducing antiproliferative potency.

- Anti-Tubercular Activity: Compounds like 43 and 1 show efficacy against Mycobacterium tuberculosis, suggesting that the 2-aminothiazole scaffold is versatile across therapeutic areas .

Biological Activity

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound and its derivatives, focusing on their antileishmanial and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of arylketones with thiourea under acidic conditions. The method follows a variation of the Hantzsch reaction, where thiourea reacts with an appropriate aryl ketone in the presence of iodine to yield thiazole derivatives. This synthetic pathway has been optimized to produce high yields of pure compounds suitable for biological testing .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of this compound derivatives. A study evaluated eight related compounds against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. Key findings include:

- Promastigote Inhibition : Four out of eight tested compounds exhibited significant anti-promastigote activity. The most potent compound demonstrated an IC50 value of 20.78 µM and a selectivity index (SI) of 5.69 against Vero cells, indicating a favorable therapeutic window .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 6 | 20.78 | 5.69 |

| Compound 3 | 46.63 | 26.11 |

| Compound 4 | 53.12 | 4.80 |

- Mechanism Insights : Target fishing studies suggested that S-methyl-5-thioadenosine phosphorylase may be a potential target for these compounds, which could help enhance their efficacy and reduce toxicity .

Antibacterial Activity

The thiazole scaffold has also been explored for its antibacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives containing the thiazole core exhibit significant activity:

- Selectivity and Efficacy : Compounds have shown promising results with selectivity indices comparable to established antibiotics. For example, certain derivatives demonstrated IC50 values as low as 0.06 µM against specific bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications:

- Pyridine Substituents : The presence of pyridine rings at specific positions (e.g., C-4) has been shown to enhance activity against both Leishmania and Mycobacterium tuberculosis. Variations in substituents at these positions can significantly influence both efficacy and cytotoxicity .

Case Studies

Several case studies illustrate the compound's potential:

- Antileishmanial Screening : In a systematic screening of thiazole derivatives against L. amazonensis, researchers found that modifications at the phenyl ring led to improved activity profiles compared to standard treatments .

- Antitubercular Activity : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth, revealing that certain substitutions increased potency while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiosemicarbazides with α-haloketones or via cyclization using POCl₃ as a catalyst under reflux (90°C, 3 hours) . Adjusting stoichiometry (e.g., molar ratios of pyridinylmethylamine to phenylthiazole precursors) and solvent systems (e.g., DMF or ethanol) can improve yields. Characterization via H/C NMR and HRMS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this thiazole-amine derivative?

- Methodology: Use H NMR to verify aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl groups) and thiourea-related NH signals (δ 5.0–6.0 ppm). C NMR is essential for identifying thiazole ring carbons (C2: ~165 ppm) and pyridinylmethyl linkages. IR spectroscopy can confirm NH stretching (~3298 cm) and C=S/C=N vibrations (~1500–1600 cm) . HRMS (ESI) ensures molecular weight accuracy (e.g., [M+H]+ peaks) .

Q. How are preliminary biological activities (e.g., antibacterial) evaluated for this compound?

- Methodology: In vitro assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains are standard. Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth (24–48 hours, 37°C) are performed, with positive controls like ampicillin. Structural analogs of 2-aminothiazoles have shown MIC values ranging from 8–64 µg/mL, depending on substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in thiazole-amine derivatives?

- Methodology: Systematically modify substituents on the phenyl and pyridinyl groups. For example:

- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance antibacterial activity .

- Compare activities of 4-phenyl vs. 4-(4-chlorophenyl) analogs using molecular docking to predict target binding (e.g., bacterial dihydrofolate reductase) .

- Quantitative SAR (QSAR) models can correlate logP values with membrane permeability .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodology: Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by:

- Conducting solubility assays in PBS or simulated gastric fluid.

- Using prodrug approaches (e.g., esterification of amine groups) to improve bioavailability .

- Validate in vivo efficacy in rodent infection models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. How can synthetic byproducts be minimized during thiazole ring formation?

- Methodology: Byproduct formation (e.g., dimerization or oxidation) is influenced by reaction conditions. Mitigation strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.

- Optimizing catalyst loading (e.g., 0.1–0.5 equivalents of CuBr for coupling reactions) .

- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMSO/water) .

Q. What computational methods predict the compound’s selectivity for kinase targets?

- Methodology: Molecular dynamics simulations and free-energy perturbation (FEP) calculations can model binding to kinases (e.g., EGFR or CDK2). Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.